molecular formula C8H6I2O B13697166 2,6-Diiodo-4-vinylphenol

2,6-Diiodo-4-vinylphenol

Cat. No.: B13697166
M. Wt: 371.94 g/mol
InChI Key: BHNDRHBLTMRFLL-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-vinylphenol is an organic compound with the molecular formula C8H6I2O It is characterized by the presence of two iodine atoms and a vinyl group attached to a phenol ring

Preparation Methods

The synthesis of 2,6-Diiodo-4-vinylphenol can be achieved through several methods. One common approach involves the iodination of 4-vinylphenol using iodine and an oxidizing agent. The reaction typically takes place in an organic solvent under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 2 and 6 positions on the phenol ring .

Industrial production methods may involve the use of diacetoxyiodobenzene as an iodinating agent, which allows for a one-pot synthesis of the compound. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

2,6-Diiodo-4-vinylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated products.

    Substitution: The vinyl group can participate in addition reactions, while the iodine atoms can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2,6-Diiodo-4-vinylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diiodo-4-vinylphenol involves its interaction with molecular targets through its phenolic and vinyl groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the vinyl group can undergo addition reactions. These interactions can affect various biochemical pathways and molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

2,6-Diiodo-4-vinylphenol can be compared with other similar compounds such as:

  • 2,6-Diiodo-4-vinylphenyl acetate
  • 3,6-Diiodo-4-vinylbenzene-1,2-diol
  • 2,6-Difluoro-4-vinylphenol

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C8H6I2O

Molecular Weight

371.94 g/mol

IUPAC Name

4-ethenyl-2,6-diiodophenol

InChI

InChI=1S/C8H6I2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1H2

InChI Key

BHNDRHBLTMRFLL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)I)O)I

Origin of Product

United States

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